molecular formula C18H19N5O3 B5429343 N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide

N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No. B5429343
M. Wt: 353.4 g/mol
InChI Key: PJSHFUCWUNZDGL-GJZGRUSLSA-N
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Description

The compound is a complex organic molecule with a pyrazine core, which is a type of heterocyclic aromatic organic compound. Pyrazines are often found in various pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The compound contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a benzamide group and a pyrazolylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the presence of the pyrazine ring and the benzamide and pyrazolylmethyl groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for pharmaceutical compounds. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

properties

IUPAC Name

N-[(7S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-16-9-19-18(26)15-8-14(11-23(15)16)21-17(25)13-4-1-3-12(7-13)10-22-6-2-5-20-22/h1-7,14-15H,8-11H2,(H,19,26)(H,21,25)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSHFUCWUNZDGL-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2[C@@H]1C(=O)NCC2=O)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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